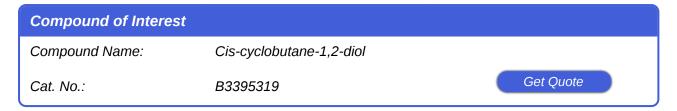


Application Notes and Protocols: Aminocarbonylation of Cyclobutanol Derivatives for Pharmaceutical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane scaffolds are increasingly sought-after motifs in medicinal chemistry due to their ability to impart conformational rigidity and metabolic stability to drug candidates, often leading to improved potency and selectivity.[1][2] The synthesis of functionalized cyclobutanes, particularly cyclobutanecarboxamides, presents a powerful strategy for accessing novel chemical matter in drug discovery. Aminocarbonylation of readily available cyclobutanol derivatives has emerged as a robust and versatile method for the construction of these valuable building blocks.[1][2]

This document provides detailed application notes and protocols for two prominent palladium-catalyzed aminocarbonylation methods: the aminocarbonylation of vinylcyclobutanols and the ligand-controlled regiodivergent aminocarbonylation of cyclobutanols. These methods offer access to a diverse range of substituted cyclobutanecarboxamides, which are key intermediates in the synthesis of bioactive molecules.

I. Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols



This method provides a concise route to α -substituted β , γ -unsaturated cyclobutanecarboxamides, which are challenging to synthesize using traditional methods. The reaction proceeds via the in situ formation of a conjugated diene from the vinylcyclobutanol, followed by a palladium-catalyzed aminocarbonylation.[1][3] This transformation is notable for its broad substrate scope and excellent functional group tolerance, effectively suppressing undesired rearrangement and ring-opening reactions often associated with strained cyclobutane systems.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Aminocarbonylation of Vinylcyclobutanol[3]

Entry	Catalyst (mol%)	Ligand (mol%)	Solvent	Temperatur e (°C)	Yield (%)
1	Pd(OAc) ₂ (2.5)	P(o-tol) ₃ (5)	THF	110	61
2	Pd(OAc) ₂ (2.5)	JohnPhos (5)	THF	110	77
3	Pd(TFA) ₂ (2.5)	JohnPhos (5)	THF	110	65
4	Pd₂(dba)₃ (1.25)	JohnPhos (5)	THF	110	72
5	Pd(OAc) ₂ (2.5)	JohnPhos (5)	Dioxane	110	68
6	Pd(OAc) ₂ (2.5)	JohnPhos (5)	Toluene	110	55

Reaction conditions: Vinylcyclobutanol (0.12 mmol), aniline hydrochloride (0.1 mmol), CO (40 bar), solvent (1.0 mL) for 16 h.

Table 2: Substrate Scope of the Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols[1][3]



Entry	Vinylcyclobuta nol	Amine Hydrochloride	Product	Yield (%)
1	1- Vinylcyclobutanol	Aniline hydrochloride	N-phenyl-1- vinylcyclobutane- 1-carboxamide	77
2	1- Vinylcyclobutanol	4-Methoxyaniline hydrochloride	N-(4- methoxyphenyl)- 1- vinylcyclobutane- 1-carboxamide	85
3	1- Vinylcyclobutanol	4-Chloroaniline hydrochloride	N-(4- chlorophenyl)-1- vinylcyclobutane- 1-carboxamide	72
4	1-(prop-1-en-2- yl)cyclobutanol	Aniline hydrochloride	N-phenyl-1- (prop-1-en-2- yl)cyclobutane-1- carboxamide	68
5	1- Vinylcyclobutanol	Benzylamine hydrochloride	N-benzyl-1- vinylcyclobutane- 1-carboxamide	65

Experimental Protocol

General Procedure for the Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols:[3]

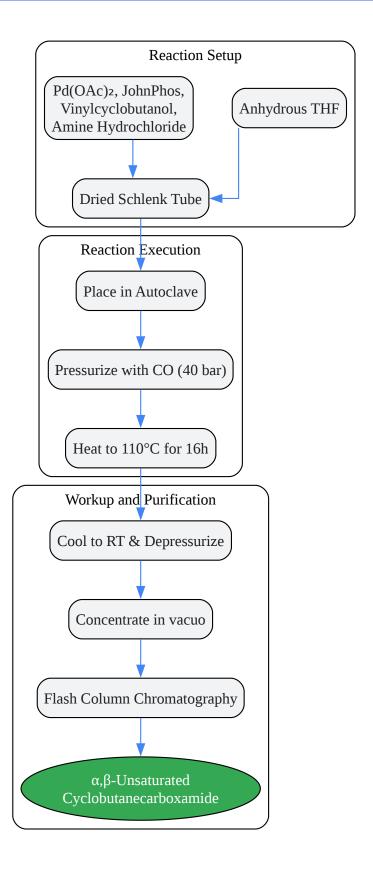
- To a dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.5 mol%),
 JohnPhos (5 mol%), vinylcyclobutanol derivative (0.12 mmol), and amine hydrochloride (0.1 mmol).
- Evacuate and backfill the tube with argon three times.
- Add anhydrous THF (1.0 mL) via syringe.



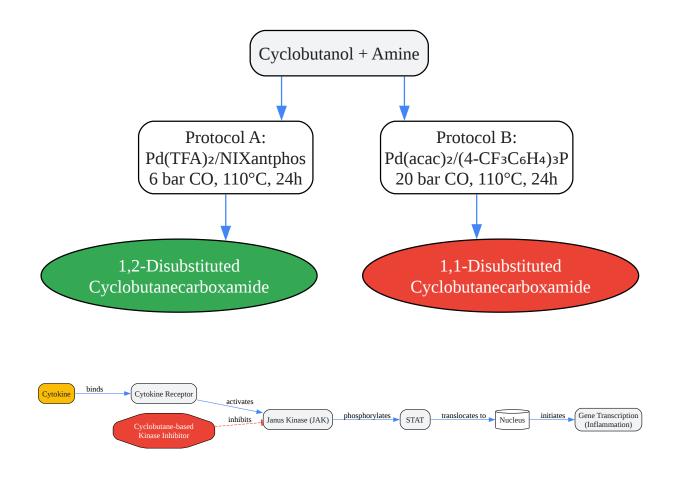
- Place the Schlenk tube into a stainless-steel autoclave.
- Pressurize the autoclave with carbon monoxide (40 bar).
- Heat the reaction mixture to 110 °C and stir for 16 hours.
- After cooling to room temperature, carefully release the pressure.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired α -substituted β , γ -unsaturated cyclobutanecarboxamide.

Experimental Workflow









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